molecular formula C29H47ClN10O14S B1667552 Antibiotic tan-592B CAS No. 99685-75-3

Antibiotic tan-592B

Cat. No. B1667552
CAS RN: 99685-75-3
M. Wt: 827.3 g/mol
InChI Key: FQWMHKOCOXEZJI-FROSJRLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antibiotic tan-592B is an antibiotic.

Scientific Research Applications

Antibiotic Properties and Biological Activity

  • Antibacterial Activity Against Methicillin-Resistant Staphylococcus Aureus : TAN-1057 A, B, C, and D, produced by Gram-negative bacteria Flexibacter sp., have shown potent antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). TAN-1057 A was found to inhibit protein biosynthesis in Escherichia coli and S. aureus and demonstrated protective effects against MRSA infections in mice (Katayama et al., 1993).

  • Synthesis and Structural Analysis : The total synthesis of TAN-1057 A-D, dipeptides with potent antibacterial activity against MRSA, was achieved. This synthesis featured a new method to construct the cyclic amidinourea functional group (Yuan & Williams, 1997).

Alternative Applications and Broader Impacts

  • Tannins as Natural Alternatives to In-Feed Antibiotics : Tannins, which include compounds like tannic acid, have been extensively assessed as natural alternatives to in-feed antibiotics. They possess various biological activities, including antimicrobial, anti-parasitic, anti-viral, and antioxidant properties. Tannins have been applied in ruminant nutrition and have shown potential in controlling animal pasture bloat, intestinal parasites, and pathogenic bacteria load (Huang et al., 2017).

  • Biomedical Applications : Tannic Acid (TA), a polyphenolic compound with antioxidant properties, has been used in various biomedical applications. It has shown antibacterial activity, anti-inflammatory effects, and potential in treating gastrointestinal disorders, severe burns, and neurodegenerative diseases. TA's role in biomaterials research includes acting as a natural crosslinking agent to improve the mechanical properties of hydrogels and polymers, and it has been used in developing drug delivery systems (Baldwin & Booth, 2022).

  • Antibacterial and Anti-Biofilm Activity : Research on the antibacterial action of tannins, including tannic acid, against Staphylococcus aureus, has demonstrated their potential in inhibiting bacterial growth and biofilm formation. Tannic acid, in particular, was found to enhance the efficacy of conventional antibiotics against S. aureus, making it a candidate for adjuvant therapy in bacterial skin infections (Akiyama et al., 2001).

properties

CAS RN

99685-75-3

Product Name

Antibiotic tan-592B

Molecular Formula

C29H47ClN10O14S

Molecular Weight

827.3 g/mol

IUPAC Name

(6R,7S)-7-[(5-amino-5-carboxypentanoyl)amino]-3-[[(4S)-4-[[(2R,3R,5S)-1,5-diamino-3,6-dihydroxy-1,4-dioxohexan-2-yl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C29H46N10O14S.ClH/c30-13(24(48)49)3-1-5-17(43)38-29(36-11-41)26(52)39-20(25(50)51)12(10-54-27(29)39)9-53-18(44)7-16(42)15(4-2-6-35-28(33)34)37-19(23(32)47)22(46)21(45)14(31)8-40;/h11,13-16,19,22,27,37,40,42,46H,1-10,30-31H2,(H2,32,47)(H,36,41)(H,38,43)(H,48,49)(H,50,51)(H4,33,34,35);1H/t13?,14-,15-,16?,19+,22+,27+,29-;/m0./s1

InChI Key

FQWMHKOCOXEZJI-FROSJRLKSA-N

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@](C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)COC(=O)CC([C@H](CCCN=C(N)N)N[C@H]([C@H](C(=O)[C@H](CO)N)O)C(=O)N)O.Cl

SMILES

C1C(=C(N2C(S1)C(C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)COC(=O)CC(C(CCCN=C(N)N)NC(C(C(=O)C(CO)N)O)C(=O)N)O.Cl

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)COC(=O)CC(C(CCCN=C(N)N)NC(C(C(=O)C(CO)N)O)C(=O)N)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Antibiotic tan-592B;  Cephabacin F5 hydrochloride;  TAN-592B;  TAN 592B;  TAN592B; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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